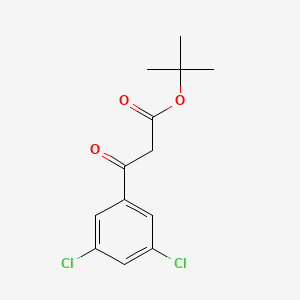

Tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-13(2,3)18-12(17)7-11(16)8-4-9(14)6-10(15)5-8/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWYJINALBGNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457043 | |

| Record name | TERT-BUTYL 3-(3,5-DICHLOROPHENYL)-3-OXOPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026096-81-0 | |

| Record name | TERT-BUTYL 3-(3,5-DICHLOROPHENYL)-3-OXOPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 3,5 Dichlorophenyl 3 Oxopropanoate

Classical Ester Condensation Approaches

The cornerstone of beta-keto ester synthesis lies in the family of ester condensation reactions. These methods involve the carbon-carbon bond formation between an ester enolate and an acylating agent, proving to be a robust strategy for constructing the 1,3-dicarbonyl moiety present in the target molecule.

Claisen Condensation and Variants for Beta-Keto Ester Formation

The Claisen condensation is a fundamental reaction in organic chemistry for the formation of β-keto esters from two molecules of an ester in the presence of a strong base. A variation, the "crossed" or "mixed" Claisen condensation, is particularly relevant for the synthesis of tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. This variant involves the reaction between two different esters, or more applicably here, an ester and an acyl chloride.

In this context, the lithium enolate of tert-butyl acetate (B1210297) serves as the nucleophile. It is generated by treating tert-butyl acetate with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilylamide (LHMDS) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The use of a strong base ensures the complete and rapid formation of the enolate. A general route for this type of reaction requires an excess of the enolate of t-butyl acetate to rapidly deprotonate the product, which prevents the formation of tertiary alcohol side products. orgsyn.org

This enolate then reacts with a suitable acylating agent, in this case, a derivative of 3,5-dichlorobenzoic acid, to form the desired β-keto ester. The reaction is driven to completion by the formation of a stable enolate of the product, which is subsequently protonated during acidic workup.

Role of Aryl Acid Chlorides in Coupling Reactions

Aryl acid chlorides are highly effective acylating agents for crossed Claisen-type condensations due to their high reactivity. For the synthesis of the target compound, the key precursor is 3,5-dichlorobenzoyl chloride. This intermediate is typically prepared from 3,5-dichlorobenzoic acid by reacting it with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

The reaction of 3,5-dichlorobenzoyl chloride with the pre-formed lithium enolate of tert-butyl acetate provides a direct and efficient route to this compound. The high electrophilicity of the acid chloride's carbonyl carbon facilitates the nucleophilic attack by the ester enolate.

| Precursor | Reagent | Product |

| 3,5-Dichlorobenzoic Acid | Thionyl Chloride (SOCl₂) | 3,5-Dichlorobenzoyl Chloride |

| 3,5-Dichlorobenzoic Acid | Oxalyl Chloride ((COCl)₂) | 3,5-Dichlorobenzoyl Chloride |

| tert-Butyl Acetate | Lithium Diisopropylamide (LDA) | Lithium enolate of tert-butyl acetate |

| 3,5-Dichlorobenzoyl Chloride + Lithium enolate of tert-butyl acetate | - | This compound |

Optimized Synthetic Routes and Process Chemistry Investigations

While classical methods provide a viable route, research in process chemistry focuses on enhancing the efficiency, safety, and scalability of the synthesis. Optimization strategies target improvements in chemical yield and selectivity by carefully controlling reaction parameters and exploring multistep sequences that utilize more stable or readily available precursors.

Strategies for Enhanced Yield and Selectivity

To maximize the yield and selectivity of the crossed Claisen condensation, several factors are critical. The choice of base is paramount; lithium amides like LDA or LHMDS are preferred over alkoxides to prevent transesterification with the tert-butyl ester. Reaction temperature must be strictly controlled, typically at low temperatures (-78 °C to -40 °C), to minimize side reactions such as self-condensation of the tert-butyl acetate.

Stoichiometry is another key parameter. Using a slight excess of the ester enolate can help to drive the reaction to completion. Furthermore, the order of addition is important; the slow addition of the aryl acid chloride to the solution of the pre-formed enolate helps to maintain a low concentration of the electrophile, thereby suppressing potential side reactions. Purification of the crude product is typically achieved through column chromatography or distillation under reduced pressure.

Multistep Synthetic Sequences Involving Precursors

A well-defined multistep synthesis provides a reliable pathway to the target compound, starting from commercially available materials. A representative sequence is outlined below:

Preparation of 3,5-Dichlorobenzoyl Chloride: 3,5-Dichlorobenzoic acid is refluxed with an excess of thionyl chloride, often in an inert solvent like dichloromethane (B109758) or neat, until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride is then removed by distillation, yielding the crude acid chloride which can often be used without further purification.

Formation of the Lithium Enolate of tert-Butyl Acetate: In a separate reaction vessel, a solution of tert-butyl acetate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of LHMDS in THF is then added dropwise, and the mixture is stirred to ensure complete enolate formation.

Coupling Reaction: The freshly prepared 3,5-dichlorobenzoyl chloride, dissolved in anhydrous THF, is added slowly to the cold enolate solution. The reaction is allowed to proceed at low temperature for a specific period before being gradually warmed to room temperature.

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified to afford the final this compound.

| Step | Starting Material | Reagent(s) | Key Conditions | Product |

| 1 | 3,5-Dichlorobenzoic Acid | Thionyl Chloride | Reflux | 3,5-Dichlorobenzoyl Chloride |

| 2 | tert-Butyl Acetate | LHMDS, THF | -78 °C, Inert atmosphere | Lithium enolate of tert-butyl acetate |

| 3 | Lithium enolate of tert-butyl acetate | 3,5-Dichlorobenzoyl Chloride in THF | -78 °C to room temp. | Crude product mixture |

| 4 | Crude product mixture | Aq. NH₄Cl, Ethyl Acetate | Extraction, Chromatography | Pure this compound |

Alternative Synthetic Pathways for Dichlorophenyl-Containing Oxoesters

Beyond the direct acylation of ester enolates, alternative methods have been developed for the synthesis of β-keto esters. One notable approach involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). In this strategy, the aryl carboxylic acid (3,5-dichlorobenzoic acid) is first activated, for example with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). This activated species then reacts with Meldrum's acid. The resulting intermediate is subsequently refluxed in tert-butanol (B103910), which leads to the formation of the desired tert-butyl β-keto ester.

Another alternative is the transesterification of a different β-keto ester. For example, tert-butyl acetoacetate (B1235776) can act as a donor of the acetoacetyl group to other alcohols. prepchem.com While less direct for this specific target, related transacetoacetylation reactions using tert-butyl acetoacetate have been reported, which can be driven by heating the nucleophile (an alcohol) with tert-butyl acetoacetate. prepchem.com

Furthermore, the Blaise condensation offers another route, particularly for synthesizing β-keto esters from nitriles. While not a direct route for the title compound, it showcases the diversity of methods available for constructing the core β-keto ester structure. google.com

Chemical Reactivity and Fundamental Transformations of Tert Butyl 3 3,5 Dichlorophenyl 3 Oxopropanoate

Enolization and Enolate Chemistry

A key feature of tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is the acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). These protons are readily removed by a base to form a resonance-stabilized enolate. The stability of this enolate is due to the delocalization of the negative charge onto the two adjacent oxygen atoms of the carbonyl groups.

The formation of the enolate is a crucial step in many reactions of beta-keto esters. The choice of base determines the extent of enolate formation. Weak bases, such as sodium carbonate, will establish an equilibrium with a small amount of the enolate, while strong bases, like sodium hydride or lithium diisopropylamide (LDA), will quantitatively convert the beta-keto ester to its enolate.

Once formed, the enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can be alkylated by reacting with alkyl halides. This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new alkylated beta-keto ester. The enolate can also undergo acylation reactions with acyl chlorides or anhydrides to yield beta-diketones.

This compound exists as a mixture of two tautomers in equilibrium: the keto form and the enol form. The keto form contains the ketone and ester functional groups, while the enol form has a carbon-carbon double bond and a hydroxyl group. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester.

Conformational analysis of the molecule is complex due to the presence of several rotatable single bonds. The bulky tert-butyl group and the 3,5-dichlorophenyl ring can create steric hindrance, influencing the preferred three-dimensional shape of the molecule. These conformational preferences can, in turn, affect the reactivity of the compound by controlling the accessibility of the reactive sites.

Nucleophilic Additions and Substitutions

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a range of transformations. For example, it can undergo addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols.

The ketone can also participate in condensation reactions. With primary amines, it can form imines (Schiff bases), and with secondary amines, it can form enamines. These reactions are often catalyzed by acid and are reversible.

The 3,5-dichlorophenyl group is an aromatic ring that can undergo electrophilic aromatic substitution. The two chlorine atoms are electron-withdrawing and act as deactivating groups, making the ring less reactive towards electrophiles than benzene (B151609). They are also ortho, para-directing, but due to steric hindrance from the large side chain, substitution is most likely to occur at the positions ortho and para to the dichlorophenyl group's point of attachment to the keto-ester chain.

Under forcing conditions, nucleophilic aromatic substitution of the chlorine atoms is also possible, though this generally requires strong nucleophiles and high temperatures.

Reductions of the Keto and Ester Functions

The ketone and ester functional groups in this compound can be reduced to alcohols. The choice of reducing agent determines the outcome of the reaction.

Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is generally not strong enough to reduce the ester group.

To reduce both the ketone and the ester, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required. This will convert the ketone to a secondary alcohol and the ester to a primary alcohol, resulting in the formation of a diol.

Selective Reduction of the Ketone to Hydroxyl Derivatives

The selective reduction of the ketone carbonyl in β-keto esters to a secondary alcohol, without affecting the ester group, is a crucial transformation in organic synthesis. This conversion yields valuable β-hydroxy ester derivatives. For a substrate like this compound, several reagents and conditions can achieve this chemoselectivity.

One effective method involves the use of ammonia (B1221849) borane (B79455) (NH₃BH₃) in water. rsc.org This system has been shown to chemoselectively reduce various carbonyl compounds, including β-keto esters, to their corresponding alcohols in high yields. rsc.org The reaction proceeds cleanly, leaving the ester functional group intact. Another widely used method for the 1,2-reduction of carbonyls, especially in the presence of other reducible groups, is the Luche reduction. mdpi.com This method employs sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. The cerium salt enhances the electrophilicity of the ketone carbonyl and coordinates with the solvent, forming alkoxyborohydrides that are "hard" reagents, favoring a direct 1,2-hydride attack on the ketone over other potential reaction pathways. mdpi.com

Asymmetric reduction can also be achieved using chiral reducing agents to produce enantiomerically enriched β-hydroxy esters. Reagents prepared from borane and chiral amino alcohols have demonstrated high enantioselectivity in the reduction of various ketones. rsc.org Furthermore, biocatalysis using ketoreductases (KREDs) offers an efficient and highly stereoselective route to chiral alcohols from prochiral ketones. researchgate.net

Table 1: Conditions for Selective Ketone Reduction

| Reagent System | Solvent | Key Features |

|---|---|---|

| Ammonia Borane (NH₃BH₃) | Water | Environmentally benign, high chemoselectivity for ketones over esters. rsc.org |

| NaBH₄, CeCl₃ (Luche Reduction) | Methanol | Selective 1,2-reduction of ketones, effective in the presence of other functional groups. mdpi.com |

| Borane-Chiral Amino Alcohols | Aprotic Solvents | Provides access to chiral, enantiomerically enriched hydroxyl derivatives. rsc.org |

Ester Reduction to Alcohols

The reduction of the tert-butyl ester group in this compound to a primary alcohol requires more potent reducing agents than those used for the selective ketone reduction. This transformation typically results in the simultaneous reduction of the ketone, yielding a 1,3-diol derivative.

A modern and efficient method for the reduction of esters to alcohols utilizes aminodiborane (μ-NH₂B₂H₅), which can be generated in situ from iodine and ammonia borane. rsc.org This protocol has a broad substrate scope and provides excellent yields for the conversion of various esters, including sterically hindered ones, into their corresponding alcohols. rsc.org Depending on the stoichiometry of the reagents, this system can also be adapted to transform esters into iodides. rsc.org

The classical reagent for ester reduction is lithium aluminum hydride (LiAlH₄). It is a powerful, non-selective reducing agent capable of reducing both the ester and the ketone functionalities to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Conditions for Ester Reduction to Alcohols

| Reagent System | Solvent | Outcome |

|---|---|---|

| Aminodiborane (from I₂ and NH₃BH₃) | Not specified | Efficient reduction of esters to alcohols with broad substrate scope. rsc.org |

Hydrolysis of the Tert-butyl Ester Group

The tert-butyl ester group serves as a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific, typically acidic, conditions. The hydrolysis of this compound to its corresponding β-keto carboxylic acid can be achieved through several methods.

Acid-catalyzed hydrolysis is the most common approach. Trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM), is highly effective. stackexchange.com The mechanism involves protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then deprotonated to form isobutylene (B52900) gas. stackexchange.com This process regenerates the acid catalyst. stackexchange.com

Milder, chemoselective methods have also been developed. For instance, zinc bromide (ZnBr₂) in DCM can facilitate the hydrolysis of tert-butyl esters, even in the presence of other acid-labile protecting groups under certain conditions. researchgate.net Another mild and selective method involves refluxing the tert-butyl ester with chromatography-grade silica (B1680970) gel in toluene. researchgate.net This heterogeneous system provides a simple workup procedure to obtain the desired carboxylic acid. researchgate.net

Table 3: Conditions for Hydrolysis of the Tert-butyl Ester

| Reagent/Catalyst | Solvent | Key Features |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, efficient method; byproducts are gaseous. stackexchange.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Lewis acid catalysis, offers potential for chemoselectivity. researchgate.net |

Functional Group Interconversions on the Aromatic Ring

The 3,5-dichlorophenyl ring of the title compound can undergo various functional group interconversions, primarily through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents must be considered. The two chlorine atoms are deactivating but ortho-, para-directing. The acyl group is also deactivating and is a meta-director.

In this specific substitution pattern, the positions on the aromatic ring are C1 (with the acyl group), C2, C3 (Cl), C4, C5 (Cl), and C6. The positions ortho to the acyl group (C2, C6) and para to one of the chlorine atoms are the most likely sites for substitution. The combined deactivating effects of all three substituents make the ring significantly less reactive towards electrophiles than benzene.

Typical EAS reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would likely proceed at the C2, C4, or C6 positions, though harsh conditions may be required. The steric hindrance from the adjacent acyl group might disfavor substitution at C2 and C6, potentially making C4 the preferred site. It is important to note that the reduction of a benzylic ketone to an alkane converts the substituent from an electron-withdrawing, meta-director to an electron-donating, ortho-, para-director, which would reverse its influence on subsequent aromatic substitutions. masterorganicchemistry.com

Applications in Advanced Organic Synthesis As a Key Intermediate

Construction of Diverse Heterocyclic Ring Systems

The 1,3-dicarbonyl structure is an ideal synthon for building five- and six-membered rings through reactions with dinucleophilic reagents.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a classic application of β-keto esters. chemhelpasap.com The Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound, such as tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, with hydrazine (B178648) or its derivatives. chemhelpasap.comresearchgate.netjk-sci.com

The reaction mechanism initiates with the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. youtube.com Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization. chemhelpasap.com Elimination of a molecule of water and tert-butanol (B103910) results in the formation of the aromatic pyrazole ring. youtube.com When using an unsymmetrical β-keto ester like the title compound, the initial condensation occurs preferentially at the ketone, which influences the final substitution pattern of the resulting pyrazole. The product of this reaction is technically a pyrazolone, which exists in equilibrium with its more stable aromatic pyrazole tautomer. chemhelpasap.comyoutube.com

Table 1: Generalized Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Hydrazine Hydrate | Acid catalyst (e.g., acetic acid), heat | 5-(3,5-dichlorophenyl)-1H-pyrazol-3(2H)-one |

| This compound | Phenylhydrazine | Acid catalyst, heat | 5-(3,5-dichlorophenyl)-2-phenyl-1H-pyrazol-3(2H)-one |

Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole (B8745197) isomer can be synthesized using β-keto esters as starting materials. A primary route involves the reaction of the β-keto ester with an amidoxime. researchgate.netrjptonline.orgorganic-chemistry.org This condensation reaction typically proceeds under basic conditions and results in the formation of the 3,5-disubstituted 1,2,4-oxadiazole ring system.

While less common, pathways to 1,3,4-oxadiazoles can also be envisioned. bohrium.comnih.gov These often start from acid hydrazides, which can be prepared from esters. nih.govjchemrev.com The β-keto ester can be converted to its corresponding acid hydrazide, which then undergoes cyclization with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.govluxembourg-bio.com

Table 2: Representative Synthesis of 1,2,4-Oxadiazoles

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | Amidoxime (R-C(NH2)=NOH) | Base, Heat | 3-R-5-((3,5-dichlorobenzoyl)methyl)-1,2,4-oxadiazole |

Quinolines and their oxo-derivatives, quinolones, are important bicyclic nitrogen heterocycles. Several classic named reactions utilize β-keto esters for their synthesis. researchgate.net

Combes/Conrad–Limpach Synthesis : This method involves the condensation of anilines with β-keto esters. researchgate.netnih.govjptcp.com The reaction of an aniline (B41778) with this compound would initially form an enamine intermediate. wikipedia.org Subsequent acid-catalyzed cyclodehydration at high temperatures yields a 4-hydroxyquinoline (B1666331) derivative. nih.gov

Doebner-von Miller Reaction : This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.netsynarchive.com The α,β-unsaturated carbonyl can be generated in situ from β-keto esters or related dicarbonyl compounds through an aldol (B89426) condensation, making this another potential route for the application of the title compound. wikipedia.org

These syntheses provide access to highly substituted quinoline (B57606) scaffolds, with the substitution pattern determined by the specific aniline and β-keto ester used. iipseries.org

Isocoumarins and α-pyrones are lactone-containing heterocyclic motifs found in many natural products. beilstein-journals.orgnih.gov

Isocoumarins : The synthesis of isocoumarins can be achieved through modern transition-metal-catalyzed C-H activation and annulation strategies. researchgate.netnih.gov For example, a β-keto ester can be converted to an enaminone, which then undergoes a rhodium-catalyzed C-H activation of an aromatic ring followed by annulation to construct the isocoumarin (B1212949) core. nih.gov

Alpha-Pyrones (2-Pyrones) : Various methods exist for synthesizing α-pyrones from β-keto esters. organic-chemistry.orgnih.gov One approach involves the condensation of a β-keto ester with a suitable partner that provides the remaining atoms for the ring. For instance, cascade reactions involving Michael addition of a nucleophile to an α,β-unsaturated-β-ketoester followed by lactonization can yield highly substituted α-pyrones. organic-chemistry.org

The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyrimidines.

Pyrimidine (B1678525) Synthesis : The Pinner synthesis and its modifications are classical methods for preparing pyrimidines. slideshare.netmdpi.com This reaction involves the condensation of a 1,3-dicarbonyl compound, like a β-keto ester, with an amidine. mdpi.comorganic-chemistry.org The reaction between this compound and an amidine (e.g., acetamidine, benzamidine) would proceed via initial condensation followed by cyclization to yield a substituted pyrimidin-4-ol. acs.org

Preparation of Substituted Propanoate and Related Derivatives

Beyond its use in heterocycle synthesis, the title compound is a valuable precursor for creating substituted propanoate derivatives through various functional group transformations.

Reduction of the Ketone : The ketone functionality of the β-keto ester can be selectively reduced to a hydroxyl group. This transformation yields a β-hydroxy ester, a chiral building block of significant synthetic value. nih.gov The reduction can be achieved using various reducing agents, and asymmetric reduction methods can provide access to enantiomerically pure alcohols. nih.govjst.go.jpacs.orgnih.gov

Alkylation at the α-Carbon : The methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile that can be alkylated with various electrophiles (e.g., alkyl halides), allowing for the introduction of a wide range of substituents at the C2 position of the propanoate chain.

Hydrolysis and Decarboxylation : The tert-butyl ester group can be cleaved under acidic conditions. researchgate.net Subsequent heating of the resulting β-keto acid readily induces decarboxylation (loss of CO₂), a characteristic reaction of this class of compounds. researchgate.netyoutube.com This sequence provides a route to synthesize 3,5-dichlorophenyl ketones with a modified substituent at the adjacent carbon, depending on whether an initial α-alkylation step was performed.

Table 3: Key Functional Group Transformations

| Transformation | Reagents/Conditions | Product Type |

| Ketone Reduction | NaBH₄ or Asymmetric Biocatalysts | Tert-butyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate |

| α-Alkylation | Base (e.g., NaH, LDA), then R-X | Tert-butyl 2-R-3-(3,5-dichlorophenyl)-3-oxopropanoate |

| Decarboxylation | Acid (e.g., TFA), then Heat | 1-(3,5-dichlorophenyl)ethan-1-one |

Alpha-Functionalization of the Beta-Keto Ester Backbone

The methylene group situated between the ketone and ester carbonyls is highly activated, making it the primary site for functionalization. Deprotonation with a suitable base generates a nucleophilic enolate that can react with various electrophiles. This reactivity is fundamental to the classic acetoacetic ester synthesis and its modern variants. researchgate.net

The general strategy involves the reaction of the enolate of this compound with electrophilic partners. For instance, alkylation with alkyl halides introduces new carbon chains at the α-position. researchgate.net Furthermore, advanced transition metal-catalyzed methods, such as palladium-catalyzed α-arylation, can be employed to form a new carbon-carbon bond between the α-carbon and an aryl group. researchgate.net This process typically involves the coupling of the enolate with an aryl halide or triflate, expanding the synthetic utility beyond simple alkylation. researchgate.netmdpi.com

Table 1: Representative Alpha-Functionalization Reactions

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Alkylation | Iodomethane | α-Methylated β-keto ester |

| Arylation | Phenyl Bromide | α-Phenylated β-keto ester |

This table represents generalized reactions based on the known reactivity of β-keto esters.

This capacity for α-functionalization allows for the precise installation of various substituents, transforming the simple β-keto ester backbone into a more complex and tailored intermediate for subsequent synthetic steps.

Synthesis of Chiral Aryl-substituted Propanoates

The ketone moiety within this compound is a prochiral center, offering a strategic entry point for the synthesis of chiral molecules. The most direct approach to creating a chiral propanoate derivative is through the asymmetric reduction of this ketone to a secondary alcohol. This transformation yields chiral β-hydroxy esters, which are valuable building blocks for many biologically active compounds.

This reduction can be achieved with high stereoselectivity using various methods:

Biocatalysis: Whole-cell systems, such as those using Lactobacillus kefir or baker's yeast, contain ketoreductases capable of reducing β-keto esters with high enantioselectivity. researchgate.netnih.gov These enzymatic processes are often highly specific, yielding one enantiomer in significant excess.

Chiral Catalysis: Asymmetric hydrogenation or transfer hydrogenation using catalysts composed of a transition metal (e.g., Ruthenium, Rhodium) and a chiral ligand can effectively reduce the ketone to the desired chiral alcohol. researchgate.net

The product of this reaction, tert-butyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate, possesses a newly formed stereocenter. The stereochemistry (R or S) can be controlled by the choice of catalyst or biocatalyst, providing access to either enantiomer of the chiral product. researchgate.net Such chiral intermediates are of significant interest in pharmaceutical synthesis. researchgate.net

Role in Complex Molecule Synthesis

Beyond direct functionalization, this compound serves as a foundational component for constructing more elaborate molecular frameworks and for coupling with other synthetic fragments.

Precursor for Advanced Building Blocks and Scaffolds

The 1,3-dicarbonyl arrangement in this compound is an ideal precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles.

Pyrazole Synthesis: One of the most common applications of β-keto esters is the Paal-Knorr synthesis of pyrazoles. organic-chemistry.org Reaction of the dicarbonyl compound with hydrazine or a substituted hydrazine leads to a condensation and cyclization sequence, yielding a highly substituted pyrazole. rsc.orgresearchgate.netclockss.org The 3,5-dichlorophenyl group from the starting material becomes a key substituent on the resulting pyrazole ring, a scaffold found in numerous pharmaceuticals.

Pyrimidine Synthesis: Similarly, condensation with amidines or urea (B33335) can be used to construct the pyrimidine ring. researchgate.netnih.gov The reaction involves the two electrophilic carbonyl carbons of the β-keto ester reacting with the two nucleophilic nitrogen atoms of the amidine, followed by cyclization and dehydration to form the aromatic pyrimidine core.

Table 2: Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocycle | Key Feature |

|---|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole | Five-membered ring with two adjacent nitrogen atoms |

This table illustrates potential synthetic routes based on established reactions of 1,3-dicarbonyl compounds.

Segment Coupling Strategies

The compound is an excellent component in multi-component reactions, which are powerful strategies for building molecular complexity in a single step by coupling three or more starting materials.

A prime example is the Hantzsch Dihydropyridine (B1217469) Synthesis . wikipedia.orgorganic-chemistry.org This reaction involves the one-pot condensation of an aldehyde, a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-keto ester. acs.orgchemeurope.com In this context, this compound would serve as the β-keto ester component. The reaction proceeds through a series of steps, including a Knoevenagel condensation and a Michael addition, to assemble a dihydropyridine ring. acs.orgorganic-chemistry.org

The resulting dihydropyridine products are themselves valuable, notably as calcium channel blockers, and can be subsequently oxidized to form the corresponding aromatic pyridine (B92270) ring. wikipedia.org This strategy allows for the efficient assembly of a complex heterocyclic core with the 3,5-dichlorophenyl and tert-butoxycarbonyl groups positioned symmetrically on the final structure.

Mechanistic Investigations of Reactions Involving Tert Butyl 3 3,5 Dichlorophenyl 3 Oxopropanoate

Elucidation of Enolate-Mediated Reaction Pathways

The reactivity of tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is largely governed by the formation of an enolate ion at the α-carbon. The acidity of the α-protons is enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups. In the presence of a suitable base, deprotonation occurs to generate a resonance-stabilized enolate.

The nature of the base, solvent, and temperature can influence the geometry of the enolate formed (E vs. Z). This, in turn, can have a profound impact on the stereochemical outcome of subsequent reactions. For instance, in aldol (B89426) reactions involving titanium enolates of similar esters, the geometry of the enolate is crucial for controlling the diastereoselectivity of the product. While specific studies on the titanium enolate of this compound are not prevalent in the literature, it is reasonable to extrapolate from studies on analogous systems, such as those involving 3,5-difluorophenyl substituted esters, where Ti-enolates are proposed as key intermediates in asymmetric aldol reactions. nih.gov

The enolate of this compound can act as a nucleophile in a variety of reactions, including alkylations, acylations, and conjugate additions. The reaction pathway is dictated by the nature of the electrophile and the reaction conditions.

Table 1: Plausible Enolate-Mediated Reactions and Mechanistic Features

| Reaction Type | Electrophile | Key Mechanistic Feature | Potential Outcome |

| Alkylation | Alkyl halide | SN2 attack by the enolate | α-Alkylated β-ketoester |

| Acylation | Acyl chloride | Nucleophilic acyl substitution | α-Acylated β-ketoester |

| Aldol Reaction | Aldehyde/Ketone | Nucleophilic addition to carbonyl | β-Hydroxy-β'-ketoester |

| Michael Addition | α,β-Unsaturated carbonyl | Conjugate addition | 1,5-Dicarbonyl compound |

Mechanistic Studies of Cyclization Reactions

Intramolecular reactions of derivatives of this compound can lead to the formation of various cyclic structures. The mechanistic pathways for these cyclizations often involve the initial formation of an enolate, followed by an intramolecular nucleophilic attack.

For example, if the tert-butyl ester were to be transformed into a derivative containing a suitable leaving group on a tethered chain, an intramolecular alkylation could lead to the formation of a cyclic ketone. The regioselectivity and stereoselectivity of such cyclizations would be dependent on the length and nature of the tether, as well as the reaction conditions.

While direct mechanistic studies on the cyclization of this specific compound are limited, insights can be drawn from related systems. For example, studies on the manganese(III) acetate-mediated radical cyclizations of conjugated esters with 3-oxopropanenitriles provide a framework for understanding how radical intermediates can lead to cyclic products. researchgate.net Although this involves a radical pathway rather than an enolate-mediated one, it highlights the potential for cyclization in related dicarbonyl systems.

Insights into Asymmetric Transformation Mechanisms

The development of asymmetric reactions involving this compound is a key area of research. Chiral catalysts, either metal-based or organocatalysts, can be employed to control the stereochemical outcome of reactions.

In the context of asymmetric catalysis, the catalyst can interact with the substrate in several ways to induce stereoselectivity. For instance, a chiral Lewis acid could coordinate to the two carbonyl groups of the β-ketoester, creating a chiral environment that directs the approach of an incoming electrophile to one face of the enolate.

Stereochemical Control Mechanisms

Achieving a high degree of stereochemical control is a central goal in the synthesis of complex molecules from precursors like this compound. The mechanisms of stereochemical control can be intricate and are often a subject of detailed computational and experimental studies.

For reactions that generate a new stereocenter at the α-position, the facial selectivity of the enolate attack is paramount. This can be controlled by steric hindrance, chelation control, or the use of chiral auxiliaries or catalysts. For instance, in asymmetric reductions of related β-ketoesters, whole-cell biotransformation processes have been shown to provide high diastereomeric excess, indicating a highly controlled enzymatic reaction mechanism. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states of these reactions. researchgate.net By modeling the energies of different reaction pathways and transition state structures, it is possible to predict and rationalize the observed stereochemical outcomes. These studies can elucidate the subtle non-covalent interactions between the substrate, catalyst, and reagents that govern stereoselectivity.

Table 2: Factors Influencing Stereochemical Control

| Factor | Mechanism of Control | Example |

| Chiral Catalyst | Formation of a diastereomeric transition state with the substrate. | A chiral Lewis acid coordinating to the β-ketoester. |

| Chiral Auxiliary | A chiral group covalently attached to the substrate directs the reaction. | Use of an Evans auxiliary on a related acid derivative. |

| Substrate Control | Inherent stereocenters in the substrate influence the formation of new ones. | Diastereoselective reactions of a chiral precursor. |

| Reagent Control | A chiral reagent transfers stereochemical information. | Asymmetric reduction with a chiral hydride source. |

Catalysis in the Synthesis and Transformations of Tert Butyl 3 3,5 Dichlorophenyl 3 Oxopropanoate

Role of Base Catalysis in Condensation Reactions

The primary synthetic route to tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate involves a base-catalyzed Claisen condensation. This reaction typically unites an ester enolate with an acylating agent. In the context of this specific molecule, the reaction would involve the condensation of a 3,5-dichlorobenzoyl derivative with the enolate of tert-butyl acetate (B1210297).

The mechanism of this transformation is initiated by the deprotonation of tert-butyl acetate at the α-carbon by a strong base, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dichlorobenzoyl precursor. The resulting tetrahedral intermediate subsequently collapses, eliminating the leaving group and yielding the desired β-keto ester.

A variety of bases can be employed to catalyze this condensation, with the choice of base being critical to the reaction's success. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). The selection is often dictated by the reactivity of the substrates and the desired reaction conditions. For instance, LDA is a strong, non-nucleophilic base that is often used at low temperatures to ensure kinetic control and minimize side reactions.

The efficiency of the base-catalyzed condensation can be influenced by several factors, including the solvent, reaction temperature, and the nature of the reactants. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to solvate the reactants and the intermediate species.

Transition Metal Catalysis for Reductions and Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the selective transformation of this compound, particularly in the realms of stereoselective reductions and the formation of new carbon-carbon bonds.

The ketone functionality within this compound presents a prime target for asymmetric hydrogenation, a process that can stereoselectively introduce a hydroxyl group to yield a chiral β-hydroxy ester. These chiral products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Ruthenium and rhodium-based catalysts are at the forefront of this technology. Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed to create a chiral environment around the metal center. This chirality is then transferred to the substrate during the hydrogenation process.

For aromatic β-keto esters, ruthenium catalysts of the type Ru(II)-BINAP have demonstrated high levels of enantioselectivity nih.gov. The general mechanism involves the coordination of the β-keto ester to the chiral ruthenium complex, followed by the transfer of hydrogen from the metal to the carbonyl group. The stereochemical outcome of the reaction is dictated by the specific enantiomer of the chiral ligand used.

The table below summarizes the performance of various ruthenium-based catalysts in the asymmetric hydrogenation of aromatic β-keto esters, which can be considered as analogues for the target compound.

| Catalyst System | Substrate (Analogue) | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | Methyl benzoylacetate | >98% | Noyori, R. et al. |

| Ru-P-Phos | Ethyl benzoylacetate | 95% | Zhang, X. et al. cdnsciencepub.com |

| Ru-Cinchona NNP | Acetophenone | up to 99.9% | Jiang, Y. et al. nih.govrsc.org |

Rhodium catalysts, often in conjunction with chiral phosphine ligands, are also effective for the asymmetric hydrogenation of ketones and related substrates acs.orgrsc.orgthieme-connect.de. The choice between ruthenium and rhodium catalysts can depend on the specific substrate and desired reaction conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, palladium-catalyzed reactions could be envisioned at several positions.

One potential transformation is the α-arylation of the β-keto ester. This reaction would involve the formation of an enolate at the α-position, which then undergoes a cross-coupling reaction with an aryl halide. Palladium catalysts, in combination with bulky, electron-rich phosphine ligands such as P(t-Bu)3, have been shown to be effective for the α-arylation of esters with chloroarenes organic-chemistry.orgberkeley.edu. The 3,5-dichlorophenyl group of the target molecule contains two chlorine atoms that could potentially participate in intramolecular or intermolecular coupling reactions under specific palladium-catalyzed conditions.

Another avenue for palladium-catalyzed transformation involves reactions at the aromatic ring. The chlorine substituents on the phenyl ring could, in principle, undergo Suzuki, Heck, or Sonogashira coupling reactions, allowing for further functionalization of the aromatic core. However, the reactivity of these chloro groups would be influenced by the presence of the β-keto ester functionality.

The following table outlines representative palladium-catalyzed α-arylation reactions of esters, providing a model for potential transformations of this compound.

| Palladium Catalyst | Ligand | Reactants (Analogues) | Product | Reference |

| Pd(dba)2 | P(t-Bu)3 | tert-butyl propionate + chlorobenzene | tert-butyl 2-phenylpropanoate | Hartwig, J. F. et al. organic-chemistry.orgberkeley.edu |

| {[P(t-Bu)3]PdBr}2 | - | tert-butyl propionate + 4-chloroanisole | tert-butyl 2-(4-methoxyphenyl)propanoate | Hartwig, J. F. et al. organic-chemistry.orgberkeley.edu |

Organocatalysis in Stereoselective Processes

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. For this compound, organocatalysts could be employed to mediate a variety of stereoselective transformations at the α-position.

Chiral primary or secondary amines are common organocatalysts that can activate carbonyl compounds through the formation of enamines or iminium ions. For a β-keto ester, enamine catalysis can facilitate stereoselective Michael additions and aldol (B89426) reactions.

In a representative Michael addition, a chiral amine catalyst would react with the β-keto ester to form a chiral enamine. This enamine would then react with a Michael acceptor, such as an α,β-unsaturated aldehyde or ketone, in a stereocontrolled manner. Subsequent hydrolysis would release the catalyst and yield the chiral product.

Similarly, in an organocatalytic aldol reaction, the chiral enamine derived from the β-keto ester would react with an aldehyde to form a β-hydroxy ketone with high stereoselectivity. The development of highly effective organocatalysts, such as proline and its derivatives, has made these transformations highly reliable and versatile.

A review of the literature indicates a wide range of organocatalytic transformations have been successfully applied to β-ketoesters, demonstrating the potential for similar reactivity with the target compound researchgate.netacs.org.

Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids can play significant roles in mediating transformations of this compound.

Lewis Acid Catalysis: Lewis acids, such as metal triflates (e.g., Sc(OTf)3, Cu(OTf)2) or boron trifluoride etherate (BF3·OEt2), can coordinate to the carbonyl oxygens of the β-keto ester. This coordination enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This activation can be exploited in a variety of reactions, including reductions, aldol reactions, and Michael additions. For instance, the Lewis acid-mediated reduction of the ketone functionality can be achieved with various hydride sources. The coordination of the Lewis acid can also influence the stereochemical outcome of reactions by organizing the transition state geometry.

Brønsted Acid Catalysis: Brønsted acids, ranging from strong acids like sulfuric acid to milder acids like p-toluenesulfonic acid, can catalyze several transformations of β-keto esters. One of the most common applications is in the hydrolysis and subsequent decarboxylation of the β-keto ester to yield a ketone. This process is typically initiated by the protonation of the ester carbonyl, followed by nucleophilic attack by water. The resulting β-keto acid is often unstable and readily loses carbon dioxide upon heating to afford the corresponding ketone, in this case, 3',5'-dichloroacetophenone. Brønsted acids can also catalyze condensation and cyclization reactions involving the β-keto ester functionality escholarship.orgrsc.orgresearchgate.net.

Stereochemical Considerations in the Synthesis and Reactions of Analogues

Diastereoselectivity in Reduction Reactions of Beta-Keto Esters

The reduction of the ketone functionality in β-keto esters, such as analogues of tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, leads to the formation of β-hydroxy esters. When an adjacent stereocenter is present or created, this reaction can produce diastereomers. The selective formation of one diastereomer over another, known as diastereoselectivity, is a crucial aspect of stereocontrolled synthesis.

The diastereoselectivity of the reduction of β-keto esters can be influenced by several factors, including the choice of reducing agent and the presence of chelating or non-chelating Lewis acids. For instance, in the reduction of α-substituted β-keto esters, different reagents can favor the formation of either syn or anti diastereomers. The use of a strong chelating agent like titanium tetrachloride (TiCl₄) in conjunction with a reducing agent such as a pyridine-borane complex can lead to high diastereoselectivity for the syn isomer, with diastereomeric ratios (d.r.) up to 99:1. researchgate.net This is often attributed to the formation of a rigid chelate between the Lewis acid and the β-keto ester, which directs the hydride attack from a specific face.

Conversely, to achieve high selectivity for the anti isomer, a combination of a non-chelating Lewis acid, such as cerium trichloride (CeCl₃), and a sterically hindered reducing agent like lithium triethylborohydride (LiEt₃BH) can be employed. researchgate.net This approach prevents the formation of a rigid chelate, and the stereochemical outcome is primarily governed by steric factors, as described by the Felkin-Anh model.

A chemoenzymatic approach has also been successfully applied to the synthesis of all four stereoisomers of a chlorinated β,δ-dihydroxy hexanoate, a related structure. This method involves an initial enantioselective reduction of a β,δ-diketo ester using two different biocatalysts to obtain enantiopure δ-hydroxy-β-keto esters. Subsequent reduction of the remaining β-keto group is then carried out using syn- and anti-selective borohydride (B1222165) reductions, yielding the desired stereoisomers with high diastereomeric ratios (d.r. ≥ 205:1). nih.gov

The following table summarizes the diastereoselective reduction of a model α-substituted β-keto ester, illustrating the influence of the reagents on the stereochemical outcome.

| Reducing System | Target Diastereomer | Diastereomeric Ratio (syn:anti) |

| TiCl₄ / py·BH₃ | syn | up to 99:1 |

| CeCl₃ / LiEt₃BH | anti | High anti-selectivity |

Enantioselective Synthesis via Chiral Catalysis

The synthesis of a single enantiomer of a chiral molecule is a significant challenge in organic chemistry. Chiral catalysis offers an elegant solution by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For analogues of this compound, enantioselective reduction of the ketone is a key transformation to produce chiral β-hydroxy esters.

One of the most effective methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts. insuf.org These catalysts, derived from chiral amino alcohols, can achieve high levels of enantioselectivity in the borane-mediated reduction of a wide range of ketones. insuf.orgnih.gov The predictability of the stereochemical outcome and the high enantiomeric excesses (ee) make this a powerful tool in asymmetric synthesis. insuf.orgnih.gov For instance, the in-situ generation of a chiral oxazaborolidine catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol has been shown to effectively reduce acetophenone with high enantioselectivity (up to 93% ee) when used with tetrabutylammonium borohydride. ijprs.com

The enantioselectivity of these reactions can be further optimized by modifying the catalyst structure and reaction conditions. For example, in the reduction of ketones with a 3,5-disubstituted phenyl ring, the use of a chiral lactam alcohol-derived oxazaborolidine catalyst has demonstrated good enantioselectivity. nih.gov

Biocatalysis also presents a powerful approach for enantioselective synthesis. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. alaska.edu By selecting the appropriate KRED, it is possible to synthesize either the (R)- or (S)-enantiomer of the corresponding alcohol. In the context of α-fluoro-β-keto esters, specific KREDs have been used to produce either the syn or anti diastereomers with high enantiomeric excess. alaska.edu For example, a study on the biocatalytic reduction of a chlorinated β,δ-diketo ester using alcohol dehydrogenase from Lactobacillus brevis afforded the corresponding (S)-δ-hydroxy-β-keto ester in enantiopure form (>99% ee), while Baker's yeast reduction yielded the (R)-enantiomer with 90-94% ee. nih.gov

The table below provides examples of enantioselective reductions of prochiral ketones and related substrates using different chiral catalytic systems.

| Substrate | Chiral Catalyst/System | Enantiomeric Excess (ee) |

| Acetophenone | (in situ generated oxazaborolidine) | up to 93% |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Alcohol Dehydrogenase (L. brevis) | >99% (S) |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | Baker's Yeast | 90-94% (R) |

Control of Stereocenters during Ring Formation

Analogues of this compound can serve as precursors for the synthesis of various heterocyclic compounds. During these cyclization reactions, the control of newly formed stereocenters is a critical consideration. The stereochemical outcome of ring-forming reactions is often dictated by the stereochemistry of the starting material and the reaction mechanism.

While specific examples of ring formation directly from this compound are not extensively detailed in the provided context, general principles of stereocontrol in cyclization can be applied. For instance, in the synthesis of substituted piperidines, the Sharpless asymmetric dihydroxylation (AD) of a silyl enol ether derived from an ω-azidovalerophenone was employed to establish a key stereocenter. clockss.org Subsequent hydrogenation and cyclization yielded the desired piperidine with the stereochemistry controlled by the AD reaction. clockss.org

In another example, the diastereoselective synthesis of β-piperonyl-γ-butyrolactones from Morita-Baylis-Hillman adducts demonstrates the control of stereocenters during the formation of a lactone ring. researchgate.net The stereochemistry of the final product is dependent on the stereochemistry of the acyclic precursor and the conditions used for cyclization.

The stereochemical course of intramolecular reactions is often governed by thermodynamic and kinetic factors, as well as the conformational preferences of the transition state. By carefully choosing the substrate, reagents, and reaction conditions, it is possible to favor the formation of a specific diastereomer of the cyclic product.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms involving β-keto esters like tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. By calculating the energies of reactants, transition states, and products, DFT can map out the energetic profile of a reaction, providing crucial insights into its feasibility and kinetics.

For instance, in reactions such as the Claisen condensation to form the β-ketoester, DFT can be employed to model the stepwise mechanism, including the formation of the enolate intermediate and its subsequent acylation. The calculated energy barriers for each step can help identify the rate-determining step of the reaction. Furthermore, DFT calculations are instrumental in studying the mechanisms of subsequent transformations of the β-keto ester, such as alkylation, reduction, or cyclization reactions. researchgate.net

Theoretical studies on related β-keto amides have shown that DFT calculations can accurately predict the chemoselectivity of reactions by comparing the activation energies of competing pathways. researchgate.net For this compound, this could involve predicting whether a nucleophile will attack the ketone or the ester carbonyl group under different conditions.

A hypothetical DFT study on the alkylation of this compound might yield the following data:

| Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactants (Enolate + Alkyl Halide) | 0.00 | - |

| Transition State (C-alkylation) | +15.2 | -250.4 |

| Transition State (O-alkylation) | +18.5 | -198.7 |

| Product (C-alkylated) | -5.8 | - |

Conformational Analysis and Energetics of Key Intermediates

The three-dimensional structure of this compound and its reaction intermediates is crucial for understanding its reactivity. Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformers and the energy barriers between them.

The presence of a bulky tert-butyl group significantly influences the conformational preferences of the molecule. upenn.edu Computational studies on similarly substituted cyclohexanes have demonstrated that the tert-butyl group acts as a conformational lock, preferring an equatorial position to minimize steric strain. libretexts.org In the acyclic this compound, the rotation around the various single bonds will be similarly influenced by the steric demands of the tert-butyl and dichlorophenyl groups.

Computational analysis of the keto-enol tautomerism is also critical. DFT calculations can determine the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. orientjchem.org For β-keto esters, the keto form is generally more stable, but the enol form is a key intermediate in many reactions.

| Tautomer/Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Keto (anti) | 0.00 | 178.5 |

| Keto (gauche) | +1.2 | 65.2 |

| Enol (Z) | +3.5 | 0.0 |

| Enol (E) | +5.1 | 180.0 |

Prediction of Reactivity and Selectivity Profiles

Computational methods are increasingly used to predict the reactivity and selectivity of organic compounds. For this compound, these predictions can guide synthetic planning. Analysis of the molecule's electronic structure, such as the distribution of molecular orbitals and atomic charges, can identify the most reactive sites.

The electrophilicity and nucleophilicity of different atoms in the molecule can be quantified using conceptual DFT descriptors like Fukui functions or the global electrophilicity index. nih.gov This information can predict the regioselectivity of reactions, for example, whether an electrophile will react at the α-carbon or the oxygen of the enolate.

Machine learning models trained on large datasets of chemical reactions are also emerging as powerful tools for predicting reactivity and site selectivity in aromatic C-H functionalization and other transformations. nih.govchemrxiv.org Such models could be applied to predict the outcomes of various reactions involving this compound.

| Atomic Site | Calculated Mulliken Charge | Fukui Function (f⁻) for Nucleophilic Attack |

| Ketone Carbonyl Carbon | +0.45 | 0.12 |

| Ester Carbonyl Carbon | +0.52 | 0.08 |

| α-Carbon | -0.15 | 0.35 |

In-silico Design of Novel Transformations

Computational chemistry enables the in-silico design of novel transformations and derivatives of this compound. By simulating the interaction of the molecule with various reagents and catalysts, new reactions can be conceptualized and evaluated before being attempted in the laboratory.

For example, DFT calculations can be used to screen different catalysts for a desired transformation, such as an asymmetric reduction of the ketone. By calculating the energy profiles of the reaction with different catalysts, the most promising candidates can be identified. This approach has been successfully used in the design of inhibitors for biological targets and in the development of new synthetic methodologies. nih.govsemanticscholar.org

Furthermore, computational tools can be used to design novel derivatives of this compound with specific desired properties. By modifying the structure in-silico and calculating properties such as electronic structure, stability, and reactivity, new molecules with potentially enhanced activity or utility can be designed.

Advanced Analytical Methodologies for Research and Process Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the tert-butyl group is expected to exhibit a sharp, intense singlet peak due to the nine equivalent protons. nih.gov This signal typically appears in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group and the ester functionality would likely appear as a singlet, or potentially as a pair of diastereotopic protons if a chiral center is introduced. The aromatic protons of the 3,5-dichlorophenyl ring would present a distinct splitting pattern in the downfield aromatic region.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons (keto and ester), the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the distinct carbons of the dichlorinated aromatic ring. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.5 | ~28 |

| tert-Butyl (quaternary C) | - | ~82 |

| Methylene (CH₂) | ~4.0 | ~46 |

| Keto Carbonyl (C=O) | - | ~195 |

| Ester Carbonyl (C=O) | - | ~166 |

| Aromatic CH (C2', C6') | ~7.8 | ~129 |

| Aromatic CH (C4') | ~7.6 | ~131 |

| Aromatic C-Cl (C3', C5') | - | ~135 |

| Aromatic C (C1') | - | ~138 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It is also instrumental in monitoring the progress of its synthesis by identifying reactants, intermediates, and the final product.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov

Fragmentation patterns in the mass spectrum can offer further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the tert-butyl group, cleavage of the ester bond, and fragmentation of the dichlorophenyl ring. nist.govnist.gov

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating enantiomers if the compound is prepared in a chiral form.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess of chiral compounds. For β-keto esters like this compound, chiral stationary phases (CSPs) are employed to achieve separation of the enantiomers. nih.govacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of this class of compounds. uzh.ch

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal separation. researchgate.net The retention times of the two enantiomers will differ, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

Gas Chromatography (GC) is a suitable technique for identifying and quantifying any volatile byproducts that may be present from the synthesis of this compound. Potential volatile impurities could include starting materials or low molecular weight side products. When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of these volatile components. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong stretching vibrations of the two carbonyl groups. The keto carbonyl (C=O) stretch is typically observed in the range of 1700-1725 cm⁻¹, while the ester carbonyl (C=O) stretch appears at a slightly higher frequency, around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be present. Additionally, the C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule, as well as the C-Cl stretching vibrations of the dichlorophenyl ring, would be observable.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (keto) | 1725-1700 |

| C=O stretch (ester) | 1750-1735 |

| C-O stretch (ester) | 1300-1000 |

| C-Cl stretch | 800-600 |

Note: These are typical ranges and the exact positions of the absorption bands can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.gov This data is invaluable for understanding the compound's conformational preferences and packing in the crystal lattice. The resulting crystal structure provides unambiguous proof of the molecule's connectivity and stereochemistry.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.org Future efforts in the synthesis of tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate will likely focus on developing protocols that align with these principles.

Key areas of development include:

Solvent-Free and Alternative Solvents: Research is moving towards eliminating volatile organic solvents. A novel method for synthesizing tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free electromagnetic milling conditions represents a significant advancement in green synthesis. rsc.org Another approach involves electrochemistry, which can utilize greener solvents like acetone (B3395972) and water, replacing stoichiometric oxidants with electrons. rsc.orgrsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Mild and high-yielding methods for β-keto ester synthesis, such as using 2,2,6-trimethyl-4H-1,3-dioxin-4-one with a simple sodium acetate (B1210297) catalyst, achieve nearly quantitative yields and avoid side products, thus enhancing atom economy. organic-chemistry.org

Renewable Feedstocks: Investigating the use of renewable resources as starting materials is a core tenet of sustainable chemistry. While direct synthesis from bio-based feedstocks for this specific dichlorinated aromatic compound is challenging, future innovations may focus on greener routes to the aromatic precursors.

| Green Chemistry Approach | Key Features | Potential Application to Target Compound |

| Electrochemical Synthesis | Uses electrons as the oxidant; employs green solvents (e.g., acetone, water). rsc.orgrsc.org | Synthesis of the β-keto ester core via oxidative coupling. |

| Electromagnetic Milling | Solvent-free, base-free, no external heating. rsc.org | Esterification of 3-(3,5-dichlorophenyl)-3-oxopropanoic acid. |

| Mild Catalysis | Uses non-toxic catalysts like sodium acetate; high yields. organic-chemistry.org | Acylation step to form the β-keto ester. |

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is central to improving the efficiency and selectivity of chemical reactions. Future research will explore novel catalytic systems for the synthesis of this compound, moving beyond traditional stoichiometric reagents.

Potential novel catalytic systems include:

Lewis Acid Catalysis: Environmentally benign catalysts such as boric acid and arylboronic acids have been shown to be effective for the transesterification of β-keto esters. rsc.org Boron trifluoride diethyl etherate (BF₃·OEt₂) has also been demonstrated as a highly efficient catalyst for this transformation, working well with a variety of alcohols. researchgate.net

Heterogeneous Catalysts: The use of solid catalysts like natural clays (B1170129) (e.g., Montmorillonite K-10) can simplify product purification and catalyst recycling. rsc.org These materials possess both Brønsted and Lewis acidic sites that can catalyze key synthetic steps.

Palladium Catalysis: Palladium-based catalysts are well-known for their ability to facilitate C-H activation and cross-coupling reactions. Recent studies have shown their utility in the cross-dehydrogenative coupling of β-ketoesters with other molecules, suggesting potential for novel synthetic routes to functionalized derivatives of the target compound. chemrxiv.orgnih.gov

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency by combining multiple synthetic steps into a single operation without isolating intermediates. The β-keto ester functionality in this compound makes it an ideal candidate for such reactions.

Future applications could involve:

Biginelli Reaction: This classic three-component reaction involves a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of biologically active heterocyclic compounds. researchgate.net Using this compound in this reaction would generate a library of novel, potentially bioactive molecules.

Hantzsch Dihydropyridine (B1217469) Synthesis: This is another well-known MCR that could utilize the target β-keto ester to produce dihydropyridine scaffolds, which are prevalent in pharmaceuticals.

Palladium-Catalyzed Processes: The integration of palladium-catalyzed C-H activation into one-pot or multicomponent processes could enable the direct functionalization of the dichlorophenyl ring or the α-position of the keto ester in a highly efficient manner. chemrxiv.org

Design of Structurally Diverse Libraries for Chemical Biology Studies

Chemical libraries with high structural diversity are essential for identifying new lead compounds in drug discovery and for probing biological systems. The this compound scaffold can serve as a versatile starting point for generating such libraries.

Strategies for library design include:

Privileged Scaffolds: Certain chemical structures, known as "privileged substructures," appear frequently in bioactive molecules. nih.gov The dichlorophenyl motif is a common feature in many pharmaceuticals and agrochemicals. Libraries based on this scaffold can be designed to explore a wide range of biological targets.

Target-Focused Libraries: Libraries can be designed with a specific biological target or family of targets in mind, such as kinases or epigenetic proteins. researchgate.netnih.gov By systematically modifying the core scaffold through multicomponent reactions or subsequent functionalization, libraries can be created to probe structure-activity relationships.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive chemical libraries. The target compound could be adapted for solid-phase synthesis and incorporated into a DEL workflow to screen against a vast array of protein targets. epfl.ch

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and ensuring process safety and reproducibility are critical aspects of chemical synthesis. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for achieving these goals. mt.com

Applicable techniques for studying the synthesis and reactions of this compound include:

Infrared (IR) and Raman Spectroscopy: Both mid-IR (FTIR) and Raman spectroscopy are powerful tools for monitoring reactions in real-time. spectroscopyonline.comacs.org By inserting an attenuated total reflection (ATR) probe or a Raman immersion optic into the reaction vessel, chemists can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands (e.g., the carbonyl stretches of the ester and ketone). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow-NMR and benchtop NMR systems allow for real-time monitoring of reaction progress. This is particularly useful for complex reactions where multiple species are present simultaneously, as NMR provides detailed structural information. nih.gov

Chemometrics: The large datasets generated by in-situ spectroscopic monitoring can be analyzed using chemometric methods to deconvolve overlapping spectra and extract the concentration profiles of individual components, providing deep mechanistic insights into the reaction. acs.org

| Spectroscopic Technique | Information Gained | Advantage for Monitoring |

| In-situ FTIR/Raman | Functional group changes, reactant/product concentrations. acs.org | Real-time, non-invasive monitoring of reaction kinetics. |

| Real-time NMR | Detailed structural information, identification of intermediates. nih.gov | Unambiguous identification of species in complex mixtures. |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Simple, cost-effective for reactions involving colored compounds. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : A key synthetic pathway involves the iridium-catalyzed alkylation of tert-butyl cyanoacetate with 3,5-dichlorophenyl precursors under anhydrous conditions. Optimization includes solvent selection (e.g., THF or DMF), catalyst loading (0.5–2 mol%), and temperature control (50–80°C). Reaction progress can be monitored via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1) or HPLC. Post-reaction purification by column chromatography (silica gel, gradient elution) ensures high purity (>95%) .